(1-Butoxypropoxy)benzene

CAS No.: 923035-47-6

Cat. No.: VC18998412

Molecular Formula: C13H20O2

Molecular Weight: 208.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923035-47-6 |

|---|---|

| Molecular Formula | C13H20O2 |

| Molecular Weight | 208.30 g/mol |

| IUPAC Name | 1-butoxypropoxybenzene |

| Standard InChI | InChI=1S/C13H20O2/c1-3-5-11-14-13(4-2)15-12-9-7-6-8-10-12/h6-10,13H,3-5,11H2,1-2H3 |

| Standard InChI Key | JHHVHLXFTQSXDB-UHFFFAOYSA-N |

| Canonical SMILES | CCCCOC(CC)OC1=CC=CC=C1 |

Introduction

Structural and Nomenclature Characteristics

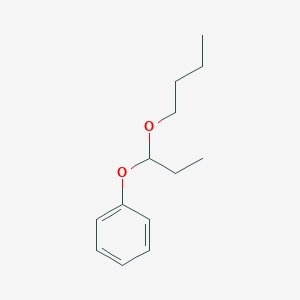

(1-Butoxypropoxy)benzene features a benzene ring substituted with a propoxy group (–O–C<sub>3</sub>H<sub>7</sub>) that is further modified by a butoxy (–O–C<sub>4</sub>H<sub>9</sub>) substituent at the terminal carbon of the propane chain. The IUPAC name derives from the parent benzene ring, with the substituent designated as 1-butoxypropoxy, indicating the butoxy group’s position on the first carbon of the propoxy chain.

Molecular Formula and Weight

The molecular formula is C<sub>13</sub>H<sub>20</sub>O<sub>2</sub>, with a calculated molecular weight of 208.30 g/mol. This aligns with related diaryl ethers, such as 1-butyl-4-propylbenzene (C<sub>13</sub>H<sub>20</sub>), which shares the same carbon framework but lacks oxygen atoms .

Spectroscopic Signatures

-

Infrared (IR) Spectroscopy: Expected peaks include:

-

~1250 cm<sup>-1</sup>: C–O–C asymmetric stretching (ether linkage).

-

~1080 cm<sup>-1</sup>: Symmetric C–O stretching.

-

~3000–3100 cm<sup>-1</sup>: Aromatic C–H stretching.

-

-

Nuclear Magnetic Resonance (NMR):

-

<sup>1</sup>H NMR: Aromatic protons (δ 6.8–7.2 ppm), methine protons adjacent to oxygen (δ 3.4–4.1 ppm), and alkyl chain signals (δ 0.8–1.6 ppm).

-

<sup>13</sup>C NMR: Aromatic carbons (δ 115–140 ppm), ether-linked carbons (δ 65–75 ppm), and alkyl chain carbons (δ 10–35 ppm).

-

Synthetic Methodologies

The synthesis of (1-butoxypropoxy)benzene can be achieved through modified Grignard reactions or nucleophilic substitution pathways, as demonstrated in analogous systems .

Grignard Reagent Approach

A patent detailing n-propylbenzene synthesis via Grignard reagents provides a foundational protocol :

-

Formation of Benzylmagnesium Chloride:

Benzyl chloride reacts with magnesium in ether or tetrahydrofuran (THF) to form the Grignard intermediate. -

Alkylation with Butoxypropyl Halides:

The Grignard reagent reacts with 1-butoxypropyl bromide or iodide to introduce the ether sidechain. -

Quenching and Purification:

Hydrolysis with water or ammonium chloride yields the crude product, which is purified via distillation or chromatography.

Example Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Ether-THF (1:1) |

| Temperature | Reflux (~66°C) |

| Reaction Time | 2–4 hours |

| Yield | 72–77% (optimized) |

Williamson Ether Synthesis

An alternative route involves the reaction of sodium phenoxide with 1-butoxypropyl bromide under basic conditions:

This method avoids organometallic intermediates but requires stringent anhydrous conditions.

Physicochemical Properties

Data inferred from structurally similar compounds :

| Property | Value |

|---|---|

| Density | ~0.92–0.95 g/cm³ |

| Boiling Point | 240–260°C (estimated) |

| Solubility in Water | Insoluble |

| LogP (Octanol-Water) | ~3.9–4.2 |

| Flash Point | >110°C |

The compound’s hydrophobicity (high LogP) suggests applications as a nonpolar solvent or surfactant component.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume